

(BHQ-3)-OSu hexafluorophosphate chemical structure and properties.

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Compound of Interest

Compound Name: (BHQ-3)-OSu
hexafluorophosphate

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An In-depth Technical Guide to **(BHQ-3)-OSu Hexafluorophosphate**

Introduction

(BHQ-3)-OSu hexafluorophosphate is a highly specialized chemical reagent designed for the labeling and detection of biomolecules. It belongs to the Black Hole Quencher™ family, which are renowned for their ability to function as "dark quenchers." Unlike fluorescent quenchers, dark quenchers do not emit their own native fluorescence, thereby eliminating background signal and significantly improving the signal-to-noise ratio in fluorescence-based assays.[1][2][3] The core of the molecule is the BHQ-3 chromophore, a polyaromatic-azo compound with a broad absorption spectrum in the far-red to near-infrared (NIR) range.[1][4][5]

This guide provides a comprehensive overview of **(BHQ-3)-OSu hexafluorophosphate**, detailing its chemical structure, physicochemical and spectroscopic properties, mechanism of action, and key applications. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence resonance energy transfer (FRET) and other quenching-based techniques in their work.

Chemical Structure and Core Properties

(BHQ-3)-OSu hexafluorophosphate is an amine-reactive derivative of the BHQ-3 dark quencher. The structure consists of three key components:

- The BHQ-3 Core: A large, polyaromatic azo dye that is responsible for absorbing light energy from a nearby fluorophore.[5] Its absorption range is from 620 nm to 730 nm.[1][2][6]
- The O-Succinimidyl (OSu) Ester: More commonly known as an N-hydroxysuccinimidyl (NHS) ester, this is a highly efficient amine-reactive group. It readily reacts with primary amines, such as the N-terminus of proteins or the epsilon-amino group of lysine residues, to form stable amide bonds.[1][7]
- The Hexafluorophosphate (PF₆⁻) Anion: This serves as the counter-ion to the positively charged BHQ-3 dye core, providing overall charge neutrality to the salt.[8]

The combination of a potent quenching core with a versatile reactive group makes this compound an invaluable tool for creating custom FRET probes for applications such as real-time PCR and protease activity assays.[2][9]

Physicochemical and Spectroscopic Properties

The quantitative properties of **(BHQ-3)-OSu hexafluorophosphate** are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₃₇ H ₃₈ F ₆ N ₇ O ₄ P	[1][7][10]
Molecular Weight	789.71 g/mol	[1][7][9][10]
Appearance	Dark purple solid	[1]
Solubility	Soluble in DCM, methanol, DMSO, MeCN, DMF	[7]
Storage Conditions	-20°C, protect from light and moisture	[7]
Stability	Susceptible to reduction by DTT or TCEP; Azo bond can be unstable in vivo.	[7][11]

Table 2: Spectroscopic Properties

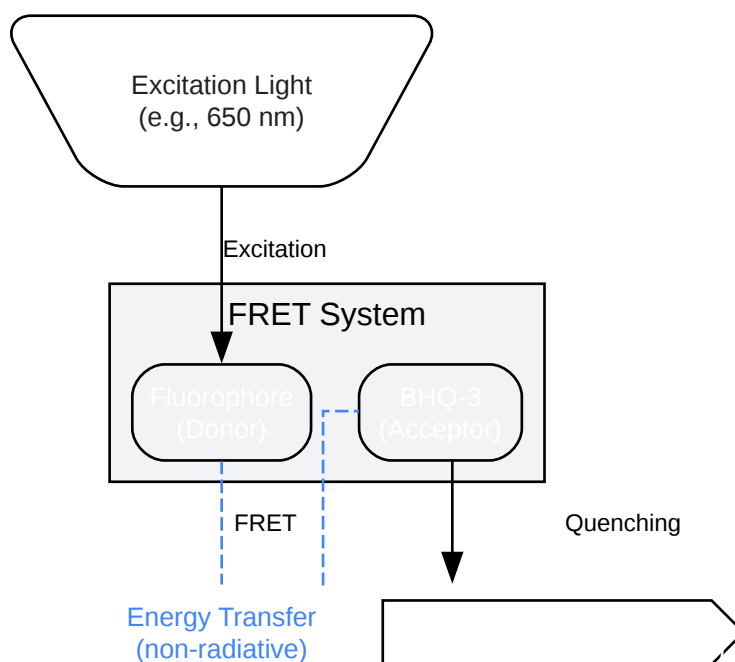
Property	Value	Source(s)
Quenching Range	620 - 730 nm	[1][2][6]
Absorption Max (λ_{max})	615 nm (in unspecified solvent)	[1][7]
656 nm (in methanol)	[7]	
678 nm (in Dichloromethane)	[7]	
672 nm (BHQ-3 core)	[2][6]	
Molar Extinction Coefficient (ϵ)	40,700 M ⁻¹ cm ⁻¹ (at 615 nm)	
13,000 M ⁻¹ cm ⁻¹ (at 260 nm)	[1][7]	
25,000 M ⁻¹ cm ⁻¹ (at 280 nm in PBS, pH 7.3)	[7]	
42,700 M ⁻¹ cm ⁻¹ (at 670 nm, conjugated to oligo)	[6][7]	
Fluorescence	None (Dark Quencher)	[7][12]

Mechanism of Quenching

BHQ dyes operate through a highly efficient dual mechanism that involves both Förster Resonance Energy Transfer (FRET) and static quenching.[1][5][13]

- FRET: This is a non-radiative energy transfer process where an excited donor fluorophore transfers energy to a nearby acceptor molecule (the quencher) through dipole-dipole interactions. The efficiency of this transfer is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the proximity of the two molecules.[4]
- Static Quenching: This occurs when the fluorophore and quencher form a stable, non-fluorescent ground-state complex.[1][12] This interaction effectively prevents the fluorophore from becoming excited in the first place.

This combined mechanism allows BHQ-3 to effectively quench a wide range of far-red fluorophores, including Cy5, Quasar 670, and IRDye 800CW.[1][4][6][11]



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Caption: FRET mechanism between a donor fluorophore and BHQ-3.

Experimental Protocols

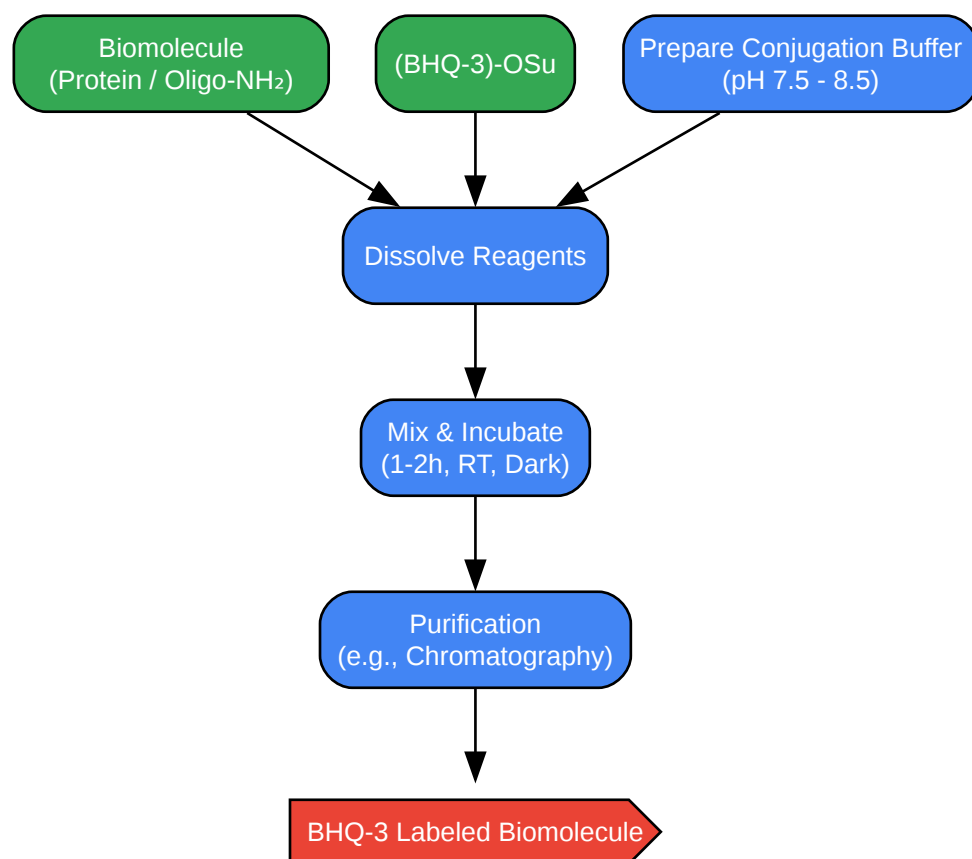
General Protocol for Labeling Primary Amines

This protocol provides a general workflow for conjugating **(BHQ-3)-OSu hexafluorophosphate** to proteins or amino-modified oligonucleotides. The succinimidyl ester group reacts specifically with non-protonated primary amines.[7]

Methodology:

- **Buffer Preparation:** Prepare a conjugation buffer with a pH between 7.5 and 8.5, such as 0.1 M sodium bicarbonate or phosphate buffer. A slightly basic pH is required to ensure the target primary amine is in its non-protonated, reactive state.[7]
- **Reagent Preparation:**

- Dissolve the amine-containing biomolecule (e.g., protein, oligonucleotide) in the conjugation buffer to a final concentration of 1-10 mg/mL.
- Immediately before use, dissolve **(BHQ-3)-OSu hexafluorophosphate** in a small amount of anhydrous organic solvent like DMSO or DMF.
- Conjugation Reaction:
 - Add the dissolved BHQ-3 reagent to the biomolecule solution. A 10- to 20-fold molar excess of the dye is typically used for proteins, while a 2- to 5-fold excess may be sufficient for oligonucleotides.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing can improve conjugation efficiency.
- Purification:
 - Remove the unreacted, hydrolyzed dye from the labeled biomolecule.
 - For proteins, this is typically achieved using size exclusion chromatography (e.g., a Sephadex G-25 column).
 - For oligonucleotides, purification can be performed using ethanol precipitation or HPLC.
- Verification: Confirm the labeling by measuring the absorbance of the purified conjugate at both 260/280 nm (for the biomolecule) and the λ_{max} of BHQ-3 (e.g., ~670 nm).



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Caption: Experimental workflow for amine labeling with (BHQ-3)-OSu.

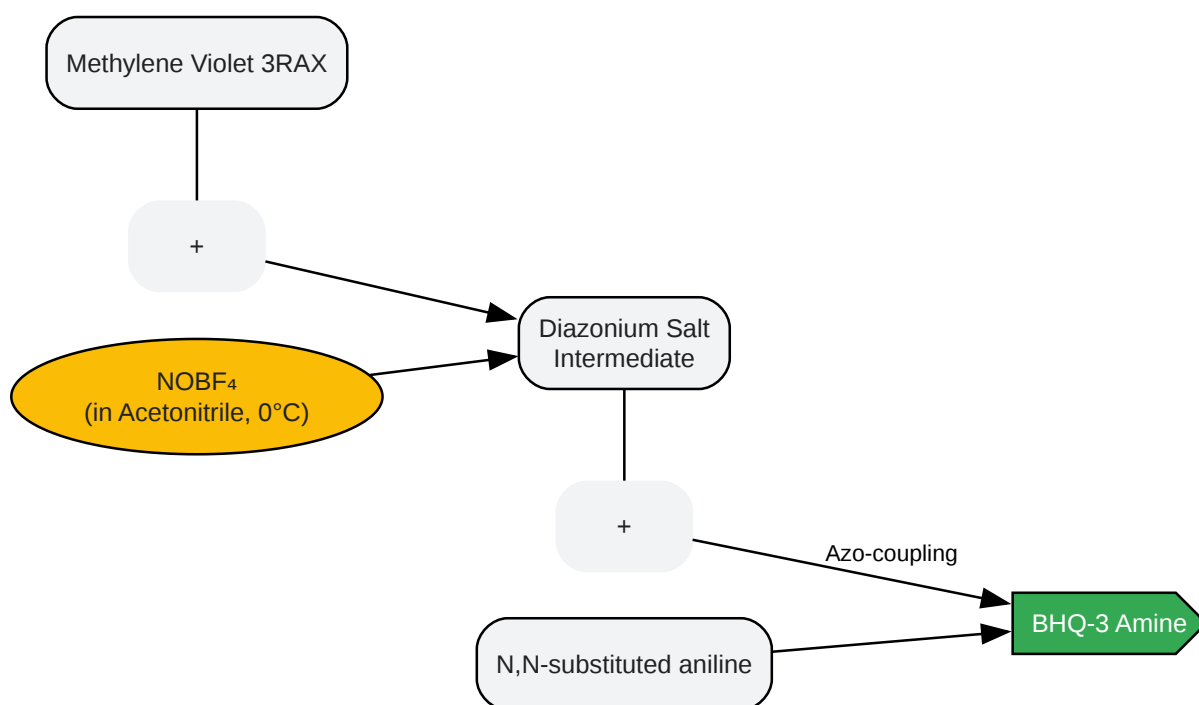
Synthesis of a BHQ-3 Amine Precursor

Recent literature has described a straightforward synthesis of a functionalized BHQ-3 amine, which serves as a precursor for creating derivatives like the NHS ester.^{[4][14]} This method relies on an azo-coupling reaction.

Methodology:

- **Diazonium Salt Formation:** Methylene Violet 3RAX is dissolved in dry acetonitrile and cooled to 0°C. Solid nitrosonium tetrafluoroborate (NOBF₄) is added to the solution, which converts the primary amine on the Methylene Violet 3RAX into a reactive diazonium salt intermediate. The mixture is stirred at 0°C for approximately 15 minutes.^[4]

- Azo-Coupling: A functionalized N,N-substituted aniline (containing a protected primary amine for later use) is dissolved separately in dry acetonitrile.[4]
- Reaction: The aniline solution is added dropwise to the cold diazonium salt solution. The reaction mixture is maintained at 0°C, allowing the azo-coupling to occur, which forms the characteristic -N=N- bond of the BHQ-3 core.[4]
- Purification: The resulting BHQ-3 amine product is purified from the reaction mixture using standard chromatographic techniques. The final product can then be characterized by NMR, mass spectrometry, and UV-Vis spectroscopy.[4]



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Caption: Synthesis scheme for a BHQ-3 amine precursor.

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